molecular formula C12H17N3O2 B3072528 1-[(2-Nitrophenyl)methyl]-1,4-diazepane CAS No. 1016765-33-5

1-[(2-Nitrophenyl)methyl]-1,4-diazepane

Cat. No.: B3072528
CAS No.: 1016765-33-5
M. Wt: 235.28 g/mol
InChI Key: UNXJKBXWPLZQFA-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)methyl]-1,4-diazepane is a heterocyclic organic compound featuring a diazepane ring substituted with a 2-nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Nitrophenyl)methyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2-nitrobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the diazepane ring attacks the electrophilic carbon of the 2-nitrobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Nitrophenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Amino derivatives: from the reduction of the nitro group.

    Substituted derivatives: from nucleophilic aromatic substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-Nitrophenyl)methyl]-1,4-diazepane depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

  • 1-[(2-Nitrophenyl)methyl]-piperazine
  • 1-[(2-Nitrophenyl)methyl]-piperidine
  • 1-[(2-Nitrophenyl)methyl]-morpholine

Comparison: 1-[(2-Nitrophenyl)methyl]-1,4-diazepane is unique due to its diazepane ring, which imparts different chemical and biological properties compared to similar compounds with piperazine, piperidine, or morpholine rings. The diazepane ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-15(17)12-5-2-1-4-11(12)10-14-8-3-6-13-7-9-14/h1-2,4-5,13H,3,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXJKBXWPLZQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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